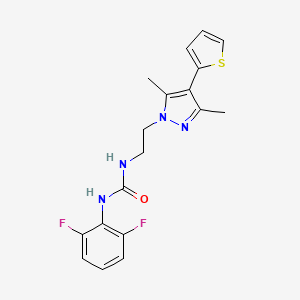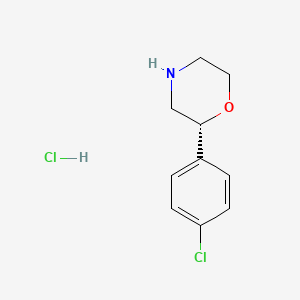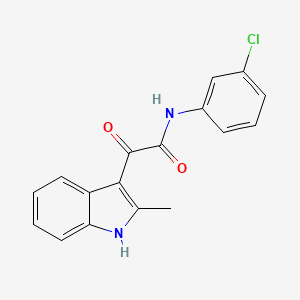
1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H18F2N4OS and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Novel Derivatives
Research into similar compounds involves the synthesis of novel pyridine, naphthyridine, and other heterocyclic derivatives. These compounds show potential in various applications due to their structural properties. For instance, Abdelrazek et al. (2010) demonstrated the synthesis of new derivatives that could serve as precursors for further chemical reactions, potentially useful in the development of new materials or as intermediates in pharmaceutical synthesis (Abdelrazek et al., 2010).
Material Science and Gelation Properties
In material science, compounds with similar structures have been studied for their rheological and morphological properties. Lloyd and Steed (2011) investigated the hydrogelation properties of a related compound, demonstrating how the gel's physical properties can be tuned by modifying the anionic components. Such studies highlight the potential of these compounds in developing new materials with specific mechanical properties (Lloyd & Steed, 2011).
Antibacterial and Antifungal Applications
Compounds containing urea derivatives have been synthesized for their potential antibacterial and antifungal activities. Azab et al. (2013) synthesized new heterocyclic compounds with a sulfonamido moiety, demonstrating significant antibacterial activities. Such research underscores the potential of urea derivatives in developing new antimicrobial agents (Azab et al., 2013).
Catalysis and Synthetic Applications
The role of urea derivatives in catalysis has also been explored. Li et al. (2017) reported on a facile one-pot synthesis of pyrano[2,3-c]pyrazole derivatives using a urea catalyst, illustrating the compound's utility in streamlining synthetic pathways for the generation of complex heterocycles. This work highlights the versatility of urea derivatives in organic synthesis (Li et al., 2017).
Chemical Structure and Molecular Interactions
Research on compounds with similar structures has also focused on their crystal structure and molecular interactions. The study of their crystal structure provides insights into their potential applications in designing more efficient and targeted chemical entities. For example, Jeon et al. (2014) and Cho et al. (2015) have provided detailed analyses of the crystal structures of benzoylurea pesticides, which could inform the design of new compounds with improved efficacy and stability (Jeon et al., 2014); (Cho et al., 2015).
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4OS/c1-11-16(15-7-4-10-26-15)12(2)24(23-11)9-8-21-18(25)22-17-13(19)5-3-6-14(17)20/h3-7,10H,8-9H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKMLYCRZILADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2=C(C=CC=C2F)F)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B2433514.png)

![3-[(2-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2433516.png)

![4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2433523.png)

![6-(3-ethoxypropyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2433525.png)

![4-benzyl-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2433529.png)
![2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B2433530.png)
![2-[[1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2433531.png)
![4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2433532.png)

![9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2433534.png)